molecular formula C7H14O2 B13512732 (6-Methyloxan-2-yl)methanol

(6-Methyloxan-2-yl)methanol

Cat. No.: B13512732
M. Wt: 130.18 g/mol
InChI Key: QQMNGJDCGZZYLN-UHFFFAOYSA-N
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Description

(6-Methyloxan-2-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane, featuring a methanol group attached to the second carbon of the oxane ring and a methyl group attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyloxan-2-yl)methanol typically involves the reaction of 6-methyltetrahydropyran with formaldehyde under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(6-Methyloxan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 6-Methyloxan-2-carboxylic acid or 6-methyloxan-2-aldehyde.

    Reduction: 6-Methyloxane.

    Substitution: 6-Methyloxan-2-yl halides or amines.

Scientific Research Applications

(6-Methyloxan-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (6-Methyloxan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methyloxan-2-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.

    (6-Methyloxan-2-yl)chloride: Similar structure but with a chloride group instead of a hydroxyl group.

    (6-Methyloxan-2-yl)acetate: Similar structure but with an acetate group instead of a hydroxyl group.

Uniqueness

(6-Methyloxan-2-yl)methanol is unique due to its specific combination of a hydroxyl group and a methyl-substituted oxane ring. This combination imparts distinct chemical properties, such as solubility and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(6-methyloxan-2-yl)methanol

InChI

InChI=1S/C7H14O2/c1-6-3-2-4-7(5-8)9-6/h6-8H,2-5H2,1H3

InChI Key

QQMNGJDCGZZYLN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(O1)CO

Origin of Product

United States

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